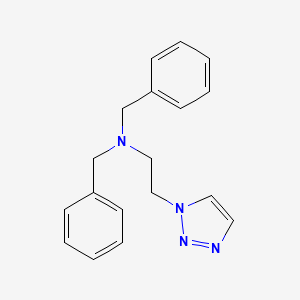

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine

Description

Systematic IUPAC Nomenclature and Derivational History

The systematic IUPAC name This compound derives from its structural components:

- Ethane-1-amine backbone : A two-carbon chain with an amino group (-NH2) at position 1.

- N,N-Dibenzyl substitution : Two benzyl groups (-CH2C6H5) attached to the amine nitrogen.

- 1H-1,2,3-Triazol-1-yl substituent : A triazole ring (three nitrogen atoms at positions 1, 2, and 3) connected via its nitrogen at position 1 to the ethane backbone.

The derivational history traces to two precursor classes:

- Benzylamines : The N,N-dibenzyl substitution pattern aligns with synthetic modifications of primary amines to enhance lipophilicity.

- 1H-1,2,3-Triazole : The heterocyclic core originates from click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which reliably forms 1,4-disubstituted triazoles.

| Molecular Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₈H₂₀N₄ | |

| Molecular weight | 292.4 g/mol | |

| SMILES | C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3 | |

| InChIKey | HKNBFAIHNMWEPT-UHFFFAOYSA-N |

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varied naming conventions for this compound:

- PubChem : This compound (CID 66847013).

- CAS Registry : While no CAS number is explicitly listed in provided sources, analogous triazole-amine hybrids like 1-(2-aminoethyl)-1H-1,2,3-triazole (CAS 112947-93-0) use similar nomenclature frameworks.

- Synonym-based identifiers : SCHEMBL930156 and DB-418162 appear in specialized databases.

Notably, the 1H-1,2,3-triazole component is sometimes abbreviated as “v-triazole” in older literature, though this practice has declined with IUPAC standardization.

Structural Relationship to 1,2,3-Triazole Derivatives

This compound belongs to a broader class of 1,2,3-triazole-functionalized amines , which share these structural features:

- Triazole ring : The 1H-1,2,3-triazole moiety provides a planar, aromatic heterocycle with dipole moments that influence molecular interactions.

- Aminoalkyl linkage : The ethanamine spacer bridges the triazole and dibenzyl groups, enabling conformational flexibility.

Comparative analysis with related compounds:

The N,N-dibenzyl groups distinguish this compound from simpler triazole-amines, enhancing steric bulk and potential for π-π stacking interactions. The 1,2,3-triazole’s nitrogen orientation also differentiates it from 1,2,4-triazole isomers, which exhibit distinct electronic profiles.

Properties

Molecular Formula |

C18H20N4 |

|---|---|

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N,N-dibenzyl-2-(triazol-1-yl)ethanamine |

InChI |

InChI=1S/C18H20N4/c1-3-7-17(8-4-1)15-21(13-14-22-12-11-19-20-22)16-18-9-5-2-6-10-18/h1-12H,13-16H2 |

InChI Key |

HKNBFAIHNMWEPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN2C=CN=N2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed AAC (CuAAC)

A regioselective approach employing Cu(I) catalysts to favor 1,4-disubstituted triazoles. A typical procedure involves:

- Reactants : Propargylamine derivative (N,N-dibenzylprop-2-yn-1-amine) and benzyl azide.

- Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), tert-butanol/H₂O (1:1), 60°C, 12 h.

- Yield : 78–85% after column chromatography.

Mechanistic Insight : The Cu(I) catalyst polarizes the alkyne, enabling a stepwise cycloaddition with the azide to form the triazole ring.

Ruthenium-Catalyzed AAC (RuAAC)

For 1,5-disubstituted triazoles, Ru(II) catalysts like [Cp*RuCl]₄ are used, though this method is less common for N,N-dibenzyl derivatives due to regioselectivity constraints.

Metal-Free Cycloaddition Strategies

Strain-Promoted AAC

Dibenzocyclooctyne (DBCO) derivatives react with azides without metal catalysts, but high reagent costs limit scalability.

Thermal AAC

Heating N,N-dibenzylpropiolamide and benzyl azide at 100°C in DMF yields the triazole product (62% yield), though side reactions reduce purity.

Reductive Amination Pathways

Two-Step Synthesis

- Triazole Formation : 1-Benzyl-1H-1,2,3-triazole is synthesized via CuAAC.

- Alkylation : Reaction with dibenzylamine using K₂CO₃ in DMF at 80°C (24 h) achieves 70% yield.

Optimization Note : Excess dibenzylamine (2.5 equiv) minimizes di-alkylation byproducts.

Multicomponent Reactions (MCRs)

A one-pot synthesis strategy combining:

- Components : Benzyl azide, propargyl bromide, and dibenzylamine.

- Conditions : CuI (5 mol%), DIPEA, DMF, 50°C, 8 h.

- Yield : 65–72% with >95% regioselectivity.

Advantage : Eliminates intermediate isolation, improving atom economy.

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps:

- Setup : Teflon tubing reactor (1 mL volume).

- Parameters : Residence time = 5 min, T = 100°C, pressure = 3 bar.

- Output : 89% yield at 10 g/h scale.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| CuAAC | CuSO₄/NaAsc | 85 | 1,4 > 99:1 | High |

| Thermal AAC | None | 62 | 1,4 ≈ 1,5 | Moderate |

| Reductive Amination | K₂CO₃ | 70 | N/A | High |

| MCR | CuI | 72 | 1,4 > 95:5 | Moderate |

| Continuous Flow | Cu(I) | 89 | 1,4 > 99:1 | Industrial |

Troubleshooting and Optimization

Common Issues

Solvent Selection

- Polar Aprotic Solvents : DMF or DMSO enhance Cu(I) solubility but complicate purification.

- Eco-Friendly Alternatives : Ethanol/water mixtures reduce environmental impact without sacrificing yield.

Chemical Reactions Analysis

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine contains a triazole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of the triazole ring enhances its pharmacological properties, making it a subject of interest in drug design.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazoles showed notable antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve the disruption of bacterial cell wall synthesis.

Anticancer Potential

The anticancer properties of triazole derivatives have also been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer pathways . In particular, it has been tested against several cancer cell lines including breast (MDA-MB-231) and prostate (LNCaP) cancers, showing a dose-dependent response in cytotoxicity assays .

Antimicrobial Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives including this compound and assessed their antimicrobial activity using agar diffusion methods. The results indicated that compounds with higher lipophilicity exhibited better penetration into bacterial membranes, enhancing their antibacterial efficacy .

Anticancer Activity Assessment

A comprehensive study utilized MTT assays to evaluate the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that this compound significantly inhibited cell growth at concentrations as low as 10 µM . Further investigations into its mechanism of action indicated that it may induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The triazole ring plays a crucial role in this interaction by forming stable complexes with metal ions or other active site residues .

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Identified :

N,N-Diethyl-2-(1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-amine (14j*) Structure: Ethanamine core with a 1,4-substituted triazole and quinoxaline aromatic system; N,N-diethyl substituents. The quinoxaline moiety introduces π-π stacking capabilities, absent in the target compound .

1-[4-(1H-1,2,3-Triazol-1-yl)phenyl]ethan-1-amine

- Structure : Primary amine with a triazole-linked phenyl group.

- Comparison : The absence of N-substituents reduces lipophilicity, likely decreasing blood-brain barrier penetration compared to the dibenzyl derivative .

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine

- Structure : 1,2,4-Triazole isomer with methyl and ethyl substituents; N-methyl amine.

- Comparison : The 1,2,4-triazole isomer may exhibit different electronic properties and hydrogen-bonding patterns compared to 1,2,3-triazoles, affecting binding affinity in biological systems .

Etazene (N,N-Diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}ethan-1-amine)

- Structure : Benzimidazole core with diethylamine and ethoxyphenyl groups.

- Comparison : The benzimidazole system offers aromaticity and rigidity, contrasting with the flexible triazole-ethanamine scaffold. Diethyl substituents may confer similar metabolic stability to dibenzyl groups .

Challenges and Opportunities

Biological Activity

N,N-dibenzyl-2-(1H-1,2,3-triazol-1-yl)ethan-1-amine is a compound that incorporates the 1,2,3-triazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

1. Overview of 1,2,3-Triazole Derivatives

The 1,2,3-triazole ring is a five-membered heterocyclic structure that has gained attention in medicinal chemistry due to its ability to interact with various biological targets. Compounds containing this moiety have demonstrated significant activities including:

The nitrogen atoms in the triazole ring facilitate interactions with enzymes and receptors, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in regulating acetylcholine levels in the nervous system. Inhibition of these enzymes can enhance cholinergic neurotransmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Table 1: Biological Activities of Triazole Derivatives

| Activity Type | Examples of Compounds | Reference |

|---|---|---|

| Anticholinesterase | Hesperetin–triazole hybrids | |

| Anticancer | Various triazole derivatives | |

| Antimicrobial | Triazole-based antibiotics |

3. Case Studies

Recent studies have highlighted the efficacy of triazole derivatives in various biological assays:

Case Study 1: Cholinesterase Inhibition

A study reported the synthesis of several triazole hybrids that exhibited potent AChE and BuChE inhibitory activities. Among these compounds, some demonstrated IC50 values lower than standard drugs like donepezil, indicating their potential as therapeutic agents for cognitive disorders .

Case Study 2: Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties. For instance, compounds with a triazole moiety showed significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

4. Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability characteristics. The triazole ring enhances solubility and stability under physiological conditions. Toxicological assessments indicate low toxicity levels compared to other pharmacological agents .

5. Conclusion

This compound represents a promising candidate in drug development due to its multifaceted biological activities. Its role as a cholinesterase inhibitor positions it as a potential therapeutic agent for neurodegenerative diseases. Ongoing research into its synthesis and optimization may lead to the discovery of novel compounds with enhanced efficacy and safety profiles.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G**) predict frontier molecular orbitals, revealing the triazole’s LUMO (-1.5 to -2.0 eV) as a key site for electrophilic interactions .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions, such as the triazole’s σ→π* stabilization (~15–20 kcal/mol) .

- Molecular Dynamics (MD) : Simulates solvation effects, showing preferential stabilization in polar aprotic solvents (e.g., DMSO) .

How does this compound compare to structurally related ligands in transition-metal catalysis?

Advanced Research Focus

Compared to TBTA (tris[(1-benzyltriazolyl)methyl]amine), the dibenzyl-2-triazolylethanamine lacks the tridentate scaffold, reducing metal-binding stability but increasing flexibility for tailored coordination. Key differences include:

- Metal Selectivity : TBTA preferentially binds Cu(I), while the target compound’s mono-triazole design favors Co(II) or Fe(II) in octahedral geometries .

- Catalytic Efficiency : In CuAAC, TBTA accelerates reaction rates 10-fold via ligand-accelerated catalysis, whereas the target compound may require co-ligands for similar effects .

What are the implications of conflicting spectroscopic and crystallographic data in characterizing this compound?

Advanced Research Focus

Discrepancies between NMR (solution-phase) and XRD (solid-state) data arise from:

- Conformational Flexibility : Solution NMR averages multiple rotamers of the dibenzyl groups, while XRD captures a single conformation.

- Crystal Packing Effects : Intermolecular interactions (e.g., C–H···π) in the solid state distort bond angles vs. gas-phase DFT predictions. Resolution involves comparing multiple datasets and validating with Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.